molecular formula C23H22FNO2S B2649249 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1396868-88-4

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2649249
CAS No.: 1396868-88-4
M. Wt: 395.49
InChI Key: CAWIQFUPXVNMGX-UHFFFAOYSA-N
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Description

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a [1,1'-biphenyl] system, a scaffold frequently investigated for its potential to inhibit enzymes and protein-protein interactions . The presence of the (4-fluorophenyl)thio moiety is a key feature, as fluorine atoms and thioether linkages are commonly employed in drug design to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . The 2-hydroxypropyl linker and acetamide group further enhance the molecule's potential for forming hydrogen bonds with enzyme active sites, a characteristic shared with other potent bioactive molecules . This specific combination of structural features suggests potential research applications in the development of enzyme inhibitors. Compounds with biphenyl and fluorophenyl components have been studied as inhibitors for a range of enzymes, including carbonic anhydrases and those involved in urease activity . Consequently, this molecule is a valuable chemical tool for researchers exploring new therapeutic avenues in areas such as oncology, metabolic disorders, and infectious diseases. The compound is provided for research purposes exclusively. It is intended for use in laboratory settings only and is not classified as a drug, cosmetic, or medical device. This product is strictly for professional research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-2-(4-phenylphenyl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO2S/c1-23(27,16-25-22(26)15-28-21-13-11-20(24)12-14-21)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14,27H,15-16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWIQFUPXVNMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CSC1=CC=C(C=C1)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps:

    Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Hydroxypropylation: The biphenyl intermediate is then reacted with an epoxide to introduce the hydroxypropyl group.

    Thioacetamide Formation: The final step involves the reaction of the hydroxypropyl-biphenyl intermediate with 4-fluorothiophenol and acetic anhydride to form the thioacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone.

    Reduction: The thioacetamide group can be reduced to form a thiol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a thiol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The biphenyl moiety is often associated with enhanced biological activity due to its ability to interact with various cellular targets. For instance, derivatives of biphenyl compounds have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

1.2 Antimicrobial Properties
Research has demonstrated that compounds featuring thioacetamide groups can possess antimicrobial activities. The presence of the fluorophenyl group may enhance these effects by increasing lipophilicity, which facilitates membrane penetration and enhances interaction with bacterial targets .

1.3 Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes relevant in biochemical pathways associated with diseases such as diabetes and hypertension. Studies have shown that modifications in the acetamide structure can lead to selective inhibition of enzymes like dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism .

Material Science

2.1 Polymer Synthesis
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide can serve as a monomer in the synthesis of novel polymers. The incorporation of biphenyl units into polymer chains can improve thermal stability and mechanical properties, making them suitable for applications in high-performance materials .

2.2 Organic Electronics
The compound's unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport due to the biphenyl structure can enhance device efficiency .

Biocatalysis

3.1 Synthesis of Chiral Compounds
The compound has potential applications in asymmetric synthesis, where it can act as a chiral auxiliary or catalyst in biocatalytic processes. The use of biocatalysts allows for more environmentally friendly synthesis routes, reducing the need for harsh chemicals .

Data Summary Table

Application AreaSpecific Use CaseRelevant Findings
Medicinal ChemistryAnticancer ActivityInhibits cancer cell proliferation
Antimicrobial PropertiesEnhances membrane penetration
Enzyme InhibitionInhibits DPP-IV for glucose metabolism
Material SciencePolymer SynthesisImproves thermal stability and mechanical properties
Organic ElectronicsFacilitates charge transport in devices
BiocatalysisSynthesis of Chiral CompoundsEnvironmentally friendly synthesis routes

Mechanism of Action

The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB or MAPK pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thioacetamide Moieties
  • N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (): This compound replaces the biphenyl and hydroxypropyl groups with a chlorophenyl and styrylpyridine system. The synthesis achieved an 85% yield via reflux in ethanol with sodium acetate, indicating efficient coupling.
  • 2-((2-Hydroxypropyl)thio)-N-(4-sulfamoylphenyl)acetamide () :
    Shares the hydroxypropyl-thioacetamide motif but incorporates a sulfamoylphenyl group instead of biphenyl. The lower yield (56%) suggests synthetic challenges in introducing bulkier substituents. The sulfamoyl group may enhance hydrogen-bonding capacity, contrasting with the fluorophenyl’s lipophilic character in the target compound .

  • N-(4-Bromophenyl)-2-(2-thienyl)acetamide (): Replaces the biphenyl with a thiophene ring, simplifying aromaticity while retaining sulfur. Thiophene derivatives are known for antimycobacterial activity, hinting that the target compound’s thioether group could similarly influence pharmacological profiles .
Biphenyl-Containing Analogues
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide () :
    Features a biphenyl-fluorophenyl core linked to an indole-ethyl group via an amide bond. The indole moiety may enhance CNS permeability, whereas the target compound’s hydroxypropyl group could prioritize peripheral targeting. The synthetic route emphasizes amide coupling efficiency, a strategy applicable to the target compound’s synthesis .

  • 2-[1,1'-Biphenyl]-4-yl-N-(4-fluorophenyl)acetamide () :
    A simpler analogue lacking the hydroxypropyl and thioether groups. The absence of these substituents likely reduces steric hindrance and increases metabolic stability, but compromises solubility and target selectivity .

Key Comparisons :

  • Yield : achieved 85% yield via reflux, while thioether-containing compounds (e.g., , %) face efficiency challenges due to steric or electronic factors .
  • Purification: Biphenyl derivatives (e.g., ) may require recrystallization from ethanol-dioxane mixtures, similar to .

Pharmacological and Physicochemical Properties

Bioactivity Insights
  • Thiophene Derivatives () : Demonstrated antimycobacterial activity, suggesting the target’s thioether group could enhance antimicrobial properties .
Solubility and Stability
  • The hydroxypropyl group in the target compound likely improves aqueous solubility compared to chlorophenyl () or bromophenyl () analogues.
  • The 4-fluorophenyl moiety may increase metabolic stability relative to unfluorinated biphenyl systems () .

Biological Activity

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that exhibits intriguing biological activity. This article delves into its synthesis, biological properties, and potential therapeutic applications, drawing from diverse scientific sources.

Chemical Structure

The compound features a biphenyl group, a hydroxypropyl chain, and a thioacetamide moiety. Its molecular formula is C22H24FNO2SC_{22}H_{24}FNO_2S, with a molecular weight of approximately 389.5 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Biphenyl Intermediate : This can be achieved through a Suzuki coupling reaction between bromobenzene and phenylboronic acid.
  • Hydroxypropylation : The biphenyl intermediate is reacted with an epoxide (e.g., propylene oxide) in the presence of a base to introduce the hydroxypropyl group.
  • Thioacetamide Formation : The final step involves the reaction of the hydroxypropyl-biphenyl intermediate with 4-fluorophenyl thiol in the presence of an acetic acid derivative to form the desired thioacetamide.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The unique structural features facilitate binding to hydrophobic pockets within target proteins, potentially modulating their activity.

Pharmacological Properties

Research indicates that this compound may function as a positive allosteric modulator (PAM) for certain G-protein coupled receptors (GPCRs). PAMs enhance receptor activity without directly activating them, which can lead to more refined therapeutic effects with fewer side effects compared to traditional agonists.

Table 1: Biological Activity Overview

Target Activity Mechanism Phase
GABAB_B ReceptorPositive Allosteric ModulationEnhances receptor responsePreclinical
Class A GPCRsAllosteric ModulationModulates signaling pathwaysPhase I
NMDA ReceptorsIndirect ModulationPotentiates receptor responsesPreclinical

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Positive Allosteric Modulators of GABAB_B : A study characterized dihydrothiazolopyridone derivatives as PAMs for GABAB_B receptors, demonstrating their potential in treating neurological disorders through modulation rather than direct activation .
  • Class A GPCR Modulators : Research has focused on developing allosteric modulators for class A GPCRs, showing promising results in enhancing receptor responses without significant side effects .
  • NMDA Receptors : Investigations into compounds that indirectly modulate NMDA receptor function through metabotropic glutamate receptors have shown potential therapeutic benefits for cognitive impairments .

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